molecular formula C17H29ClN2O2 B5075829 N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride

Cat. No.: B5075829
M. Wt: 328.9 g/mol
InChI Key: HYSZWNKZALCFJR-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride is a compound that combines the structural features of adamantane and morpholine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties. The combination of these two structures results in a compound with unique chemical and biological properties.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c20-16(18-1-2-19-3-5-21-6-4-19)17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSZWNKZALCFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride typically involves the reaction of adamantane-1-carboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins. The morpholine ring can interact with various receptors and enzymes, modulating their activity. This dual interaction can lead to a range of biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another compound with a morpholine ring and a different aromatic moiety.

    N-ethyl-2-morpholin-4-ylethanamine: A simpler compound with a morpholine ring and an ethylamine group.

Uniqueness

N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride is unique due to the presence of both adamantane and morpholine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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